molecular formula C₁₈H₂₆Cl₂N₂O₄ B1160904 N-Boc D-Melphalan

N-Boc D-Melphalan

Cat. No.: B1160904
M. Wt: 405.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc D-Melphalan is a chemically modified, D-isomer derivative of the well-known nitrogen mustard alkylating agent, Melphalan. In this compound, the primary amine functional group is protected as a tert-butyloxycarbonyl (Boc) carbamate, making it a crucial synthetic intermediate for advanced organic and medicinal chemistry research. The Boc protecting group is stable under basic conditions but can be cleanly removed with mild acid, allowing for selective deprotection during multi-step synthesis . This protected form is particularly valuable for constructing more complex molecules, such as peptide-drug conjugates or prodrugs, where the controlled release of the active alkylating moiety is desired. The parent compound, Melphalan, is a bifunctional alkylating agent that exerts its cytotoxic effects by cross-linking DNA strands, primarily at the N-7 position of guanine bases . This cross-linking disrupts DNA replication and transcription, ultimately leading to cell death in rapidly dividing cells . Melphalan itself is a key chemotherapeutic agent used in the treatment of multiple myeloma and other malignancies . The D-isomer configuration and Boc-protection in this derivative likely alter its biological activity and pharmacokinetic properties compared to the active L-Melphalan drug substance, making it a valuable tool for studying structure-activity relationships, mechanisms of drug resistance, and for the targeted synthesis of novel anti-cancer agents . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₁₈H₂₆Cl₂N₂O₄

Molecular Weight

405.32

Synonyms

(R)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

Origin of Product

United States

Contextualization of N Boc D Melphalan Within Contemporary Chemical Biology and Drug Discovery Research

Strategic Importance as a Chiral Precursor and Protected Intermediate in Medicinal Chemistry

The strategic value of N-Boc D-Melphalan in medicinal chemistry stems from its dual nature as both a chiral precursor and a protected intermediate. vulcanchem.comgoogle.com The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in organic synthesis, temporarily blocking the reactivity of the amino group of the D-melphalan core. vulcanchem.comfishersci.co.uk This protection is crucial as it allows for selective chemical modifications to be made at other parts of the molecule, particularly the carboxylic acid group, without unintended reactions at the amino terminus. vulcanchem.comnih.gov

The synthesis of this compound typically involves the reaction of D-melphalan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. vulcanchem.comnih.gov This straightforward protection step is a fundamental tactic in multi-step synthetic pathways, enabling chemists to build more complex molecular architectures. vulcanchem.combeilstein-journals.org Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions, restoring the free amino group. fishersci.co.ukgoogle.com

The chirality of this compound is also of paramount importance. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions with drug molecules. vulcanchem.com While the L-isomer of melphalan (B128) is the clinically active form, the D-isomer serves as a critical tool for researchers. google.com By using the D-enantiomer, scientists can investigate the stereochemical requirements for biological activity, helping to design more selective and effective drugs. The use of enantiomerically pure starting materials like this compound is essential for creating stereochemically defined final compounds, which is a critical aspect of modern drug development. google.com

The Boc protection strategy has been documented in the synthesis of various melphalan derivatives, including bivalent melphalan compounds where the initial protection of the amino group is a necessary first step. vulcanchem.com This highlights the indispensability of N-Boc protection in the synthetic chemist's toolbox for creating novel melphalan-based molecules.

Role in the Synthesis of Complex Amino Acid Derivatives and Peptidomimetics

This compound serves as a vital building block in the synthesis of complex amino acid derivatives and peptidomimetics. nih.govas-1.co.jpscielo.br Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and better bioavailability. mdpi.com The incorporation of non-natural amino acids like D-melphalan can introduce unique structural constraints and functionalities into these molecules. acs.org

The protected amino group in this compound allows for its carboxylic acid function to be coupled with other amino acids or amine-containing molecules to form peptide bonds. nih.govgoogle.com This is a fundamental reaction in the construction of peptides and peptidomimetics. For instance, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to facilitate the formation of amide bonds between this compound and other synthetic units. google.com

This approach has been utilized to create a variety of melphalan-containing di- and tripeptides. google.com In these syntheses, N-Boc protected amino acids are coupled to a melphalan-containing dipeptide derivative. google.com Following the coupling reaction, the Boc group is removed to yield the final peptide. google.com This methodology allows for the systematic assembly of peptide chains containing the D-melphalan scaffold.

Furthermore, the development of "clickable" versions of melphalan, which involves modifying the carboxylic acid group, also relies on the initial Boc protection of the amino group. nih.gov These modified melphalan analogs can be used in click chemistry reactions to attach fluorescent tags or other reporter molecules, enabling the study of their biological interactions and mechanisms of action. nih.gov

The ability to incorporate this compound into larger molecules opens up possibilities for creating targeted drug delivery systems. By attaching the melphalan moiety to a targeting ligand, such as a peptide that specifically binds to cancer cells, it may be possible to deliver the cytotoxic agent more selectively to the tumor site, thereby reducing side effects. vulcanchem.comgoogle.com

Research Imperatives and Future Directions in Alkylating Agent Modification

The field of alkylating agent modification is an active area of research, with a focus on improving the therapeutic index of these potent anticancer drugs. mdpi.comnih.govnih.gov Key research imperatives include enhancing tumor selectivity, overcoming drug resistance, and reducing systemic toxicity. nih.govnih.gov this compound plays a role in these efforts by providing a versatile platform for creating novel melphalan derivatives with potentially improved properties. vulcanchem.commdpi.com

One promising strategy is the development of prodrugs, which are inactive compounds that are converted into the active drug at the target site. google.com this compound can be considered a simple prodrug, as the Boc group renders the molecule inactive, and its removal is required to restore cytotoxicity. vulcanchem.com More sophisticated prodrugs are being designed to be activated by specific enzymes that are overexpressed in tumor cells. google.com

Another area of investigation is the synthesis of hybrid molecules that combine the alkylating function of melphalan with another pharmacophore. mdpi.com For example, researchers have synthesized hybrid molecules of benzylguanidine and the alkylating group of melphalan. mdpi.com These hybrid compounds aim to combine the cell-killing ability of melphalan with a targeting moiety that enhances its uptake into specific cancer cells. mdpi.com

The development of peptide-drug conjugates (PDCs) is also a significant future direction. By attaching melphalan to a peptide carrier, it may be possible to exploit peptide transporters that are upregulated in cancer cells to achieve targeted drug delivery. mdpi.com The synthesis of these PDCs often involves the use of N-Boc protected amino acids, including this compound, to control the assembly of the peptide chain. google.com

Furthermore, modifications to the alkylating group itself are being explored to modulate its reactivity and overcome resistance mechanisms. nih.gov While this compound itself does not directly address this, its utility as a synthetic intermediate allows for the exploration of such modifications in a controlled manner.

The table below summarizes some research directions and the role of this compound.

Research DirectionRole of this compoundKey Findings/Goals
Prodrug Development Serves as a simple prodrug and a key intermediate for more complex prodrugs. vulcanchem.comgoogle.comTo create inactive forms of melphalan that are activated specifically at the tumor site, reducing systemic toxicity. google.com
Hybrid Molecules A building block for synthesizing molecules combining melphalan with other active moieties. mdpi.comTo enhance tumor targeting and potentially introduce dual mechanisms of action. mdpi.com
Peptide-Drug Conjugates Used in the synthesis of peptide carriers for targeted delivery of melphalan. google.comTo improve the selective uptake of the cytotoxic agent by cancer cells. mdpi.com
Click Chemistry Applications The protected intermediate allows for the introduction of "clickable" handles. nih.govTo facilitate the study of melphalan's biological targets and mechanisms of action. nih.gov

Advanced Synthetic Methodologies and Strategic Precursor Utilization

Enantioselective Synthesis Approaches to D-Melphalan and its N-Boc Protected Form.vulcanchem.comjkchemical.comtandfonline.commdpi.comresearchgate.netresearchgate.netchemrxiv.orgnih.govnih.govrsc.orgrsc.org

The biological activity of melphalan (B128) is stereospecific, making the enantioselective synthesis of the D-isomer a crucial aspect of its chemistry. Various methods have been developed to achieve high enantiomeric purity. researchgate.netresearchgate.netchemrxiv.orgnih.govnih.govrsc.orgrsc.org

Chiral Auxiliaries and Catalysis in Stereoselective Transformations.tandfonline.comresearchgate.netnih.gov

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. In the synthesis of amino acids like D-Melphalan, auxiliaries are temporarily incorporated into the substrate to direct the formation of one enantiomer over the other.

One notable example involves the use of Schöllkopf reagents, such as (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govbeilstein-journals.org Alkylation of this chiral auxiliary with an appropriate benzyl (B1604629) bromide derivative, followed by hydrolysis, yields the desired D-amino acid ester. nih.govbeilstein-journals.org This ester can then be N-Boc protected. nih.govbeilstein-journals.org Another approach utilizes chiral imidazolidinone auxiliaries. nih.gov The stereoselective benzylation of these auxiliaries, followed by acidic hydrolysis and deprotection, can yield the free D-amino acid. nih.gov

Metal-catalyzed reactions also play a significant role. For instance, a cooperative catalysis strategy involving a rhodium catalyst and a chiral squaramide can be used for the enantioselective N-H insertion of ammonia (B1221849) into a carbene, providing a direct route to chiral α-amino acids. researchgate.net

Asymmetric Hydrogenation and Alkylation Methodologies.mdpi.comchemrxiv.org

Asymmetric hydrogenation is a powerful technique for establishing chirality. chemrxiv.org It typically involves the hydrogenation of a prochiral enamine or dehydroamino acid precursor in the presence of a chiral catalyst. For example, the asymmetric hydrogenation of an α-amidocinnamic acid derivative using a ferrocene-based ligand like Me-BoPhoz can lead to the corresponding N-acetyl-D-phenylalanine derivative with high enantiomeric excess. beilstein-journals.org Subsequent enzymatic hydrolysis can then yield the desired D-amino acid. beilstein-journals.org

Asymmetric alkylation of glycine (B1666218) derivatives is another key strategy. chemrxiv.org Phase-transfer catalysis, employing a cinchona alkaloid-derived catalyst, can be used for the asymmetric alkylation of a tert-butyl glycinate-benzophenone Schiff base to produce phenylalanine derivatives. mdpi.com

N-Boc Protecting Group Chemistry in Melphalan Synthesis and Derivatization.vulcanchem.combeilstein-journals.orggoogle.commdpi.comnih.govrhhz.netvulcanchem.comnih.govas-1.co.jp

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgtotal-synthesis.com In the context of melphalan, the N-Boc group plays a crucial role in enabling selective modifications at other parts of the molecule, particularly the carboxylic acid group. vulcanchem.comvulcanchem.com

Protection Strategies and Optimization of Reaction Conditions.vulcanchem.comgoogle.comnih.gov

The standard procedure for the N-Boc protection of melphalan involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. vulcanchem.comnih.gov

Table 1: Reaction Conditions for N-Boc Protection of Melphalan

ReagentsBaseSolventTemperatureReference
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Methanol (MeOH)Room Temperature vulcanchem.commdpi.com
Di-tert-butyl dicarbonate (Boc₂O)Not specifiedNot specifiedNot specified nih.gov

The reaction selectively protects the α-amino group of the melphalan molecule, preventing it from participating in subsequent reactions. vulcanchem.com This protection is a key initial step in the synthesis of various melphalan derivatives, including bivalent melphalan compounds. vulcanchem.com

Selective Deprotection Techniques for N-Boc D-Melphalan.vulcanchem.combeilstein-journals.orggoogle.commdpi.comnih.gov

The removal of the N-Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is a common reagent for this purpose. jkchemical.commdpi.com The mechanism involves protonation of the protected amine, leading to the formation of a t-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine. jkchemical.com

In the synthesis of hybrid molecules, the N-Boc group can be removed in the final step. For example, in the creation of epipodophyllotoxin-melphalan hybrids, deprotection with 25% (v/v) HCl was used to yield the final compound. nih.gov Similarly, for benzylguanidine-melphalan hybrids, stirring in a 1:1 mixture of TFA and CH₂Cl₂ effectively removed the Boc groups. mdpi.com

Novel Synthetic Routes for this compound Analogs and Hybrid Molecules.google.commdpi.comnih.govrhhz.netnih.gov

The N-Boc protected form of D-Melphalan serves as a versatile intermediate for the synthesis of a wide range of analogs and hybrid molecules. vulcanchem.commdpi.comnih.gov The protected amino group allows for selective modifications at the carboxylic acid function. vulcanchem.com

One common strategy involves the activation of the carboxylic acid of this compound for coupling with other molecules. For instance, DCC (N,N'-dicyclohexylcarbodiimide) coupling can be used to link this compound to other pharmacophores, as seen in the synthesis of epipodophyllotoxin-melphalan hybrids. nih.gov

The synthesis of melphalan flufenamide, a peptide-drug conjugate, provides another example. mdpi.comrhhz.net In a kilogram-scale synthesis, L-Boc-4-nitrophenylalanine was condensed with L-4-fluoro-phenylalanine ethyl ester hydrochloride. rhhz.net Following reduction of the nitro group and subsequent alkylation, the N-Boc group was deprotected with HCl in ethyl acetate (B1210297) to yield the final product. mdpi.comrhhz.net

Hybrid molecules combining the alkylating motif of melphalan with other targeting moieties, such as benzylguanidine, have also been synthesized. mdpi.com These syntheses often involve the protection of amino groups with Boc, followed by alkylation and final deprotection to yield the desired hybrid compound. mdpi.com

Development of Multi-Step Convergent and Divergent Synthesis Strategies

The efficient construction of complex molecules often relies on sophisticated synthetic strategies. Convergent and divergent syntheses represent two powerful approaches that maximize efficiency and allow for the creation of diverse molecular libraries from common intermediates.

In contrast, a divergent synthesis begins with a common starting material or intermediate that is progressively branched to generate a library of structurally related but distinct compounds. mdpi.comchemrxiv.org This methodology is particularly valuable in medicinal chemistry for exploring structure-activity relationships by creating numerous analogs from a single precursor. mdpi.com A hypothetical divergent approach involving the melphalan scaffold could start with a core intermediate that undergoes various chemical transformations to produce a range of derivatives. For example, a central precursor could be functionalized with different protecting groups, or the alkylating moiety could be modified, leading to a diverse set of final products. rsc.orgnih.gov

Synthetic StrategyDescriptionRelevance to N-Boc-D-melphalan
Convergent Separate fragments of the final molecule are synthesized independently and then assembled. mdpi.commdpi.comN-Boc-D-melphalan is prepared as a distinct building block and then coupled to another molecule, such as a peptide. scispace.com
Divergent A common precursor is used to generate a library of diverse but structurally related molecules. mdpi.comchemrxiv.orgA core structure related to melphalan could be modified in various ways to create a range of analogs for screening.

Coupling Reactions for Peptidic and Non-Peptidic Conjugates

The conjugation of N-Boc-D-melphalan to other molecules is a key step in creating targeted drug delivery systems. The carboxylic acid group of N-Boc-D-melphalan is the primary site for these coupling reactions, allowing it to be linked to peptides and other non-peptidic carriers.

Peptidic Conjugates:

N-Boc-D-melphalan is frequently conjugated to peptides to create peptide-drug conjugates (PDCs). scispace.comacs.org These PDCs are designed to target specific receptors on cancer cells, thereby increasing the local concentration of the cytotoxic drug at the tumor site. The synthesis of these conjugates often employs standard solid-phase peptide synthesis (SPPS) techniques. scispace.com In a typical procedure, a peptide is assembled on a solid resin support, and N-Boc-D-melphalan is then coupled to the N-terminus of the peptide or to a side chain of an amino acid like lysine. scispace.comuninsubria.it

A variety of coupling reagents are used to facilitate the formation of the amide bond between the carboxylic acid of N-Boc-D-melphalan and an amine group on the peptide. researchgate.netresearchgate.net These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and diisopropylcarbodiimide (DIC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to improve efficiency and reduce side reactions. uninsubria.itgoogle.com For instance, the synthesis of melphalan-containing di- and tripeptides has been accomplished using EDC/N-methylmorpholine (NMM)/HOBt as the coupling system. google.com

Non-Peptidic Conjugates:

Beyond peptides, N-Boc-D-melphalan can be conjugated to other types of molecules, such as dendrimers or other small-molecule targeting agents, to create non-peptidic conjugates. nih.gov Dendrimers, which are highly branched, tree-like molecules, can act as high-capacity drug carriers. nih.gov The synthesis of a melphalan-dendrimer conjugate involved linking the drug to the dendrimer carrier via a spacer, demonstrating the versatility of the melphalan core for conjugation to complex, non-peptidic structures. nih.gov

Another example involves the synthesis of hybrid molecules combining the alkylating function of melphalan with a benzylguanidine moiety. mdpi.com In this synthesis, Boc-protected precursors are used during the multi-step process before the final deprotection to yield the active conjugate. mdpi.com These examples highlight the chemical tractability of N-Boc-D-melphalan as a precursor for a wide array of molecular architectures.

Conjugate TypeCarrier Molecule ExampleCoupling Method/ReagentsResearch Finding
Peptidic Targeting Peptides (e.g., P-4)Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) scispace.comN-Boc-D-melphalan can be successfully conjugated to peptides to create PDCs for targeted drug delivery. scispace.com
Peptidic Di- and TripeptidesEDC/NMM/HOBt google.comUsed to create short peptide derivatives of melphalan. google.com
Non-Peptidic DendrimersAmide bond formation with a spacer molecule. nih.govDendrimers can act as carriers for melphalan, although Boc protection was found to decrease cytotoxicity. nih.gov
Non-Peptidic BenzylguanidineMulti-step synthesis involving Boc-protected intermediates. mdpi.comCreated hybrid molecules with the potential for more specific uptake into neuroblastoma cells. mdpi.com

Chemical Transformations and Derivatization Strategies of N Boc D Melphalan for Diverse Research Applications

Functional Group Interconversions of the Amino Acid Moiety

The presence of the Boc protecting group on the α-amino group of D-melphalan is a cornerstone of its synthetic versatility. This protection strategy prevents the amino group from participating in unwanted side reactions, thereby enabling selective transformations of the carboxylic acid group. vulcanchem.com

The synthesis of N-Boc D-melphalan is typically achieved by reacting D-melphalan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine. vulcanchem.comnih.gov This reaction converts the primary amine into a carbamate, which alters the molecule's hydrogen-bonding profile and increases its lipophilicity. The Boc group is stable under most basic and nucleophilic conditions, allowing for a broad range of subsequent chemical manipulations. organic-chemistry.orgwikipedia.org However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine when desired. nih.govwikipedia.orggoogle.com

With the amino group protected, the carboxylic acid moiety of this compound becomes the primary site for functional group interconversions. A common and crucial transformation is the activation of the carboxylic acid for coupling reactions. This can be achieved using various coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.gov Once activated, the carboxyl group can be readily coupled with a variety of nucleophiles, including alcohols to form esters or amines to form amides. vulcanchem.com For instance, the Steglich esterification, which utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to synthesize ester derivatives of this compound. vulcanchem.com

This ability to selectively modify the carboxyl group is fundamental to the use of this compound in solid-phase peptide synthesis (SPPS). In this technique, the N-Boc protected amino acid can be anchored to a resin support, and the peptide chain is elongated by sequential coupling of other protected amino acids. lifetein.comlibretexts.org The Boc group is removed at each step to allow for the addition of the next amino acid in the sequence. lifetein.com This methodology has been instrumental in creating di- and tripeptide derivatives of melphalan (B128) for research into drug delivery and efficacy. google.comgoogle.com

Reagent/ConditionTransformationPurpose
Di-tert-butyl dicarbonate (Boc₂O), baseProtection of the α-amino groupEnables selective modification of the carboxyl group. vulcanchem.comnih.gov
Trifluoroacetic acid (TFA) or HClDeprotection of the α-amino groupRegenerates the free amine for further reactions or to yield the final product. nih.govwikipedia.orggoogle.com
DCC, DMAP (Steglich esterification)Esterification of the carboxyl groupCreates ester derivatives for various applications. vulcanchem.com
BOP, EDC/HOBtAmide bond formationCouples the carboxyl group with amines to form peptides or other amide-containing molecules. nih.govnih.govgoogle.com

Modifications of the Bis(2-chloroethyl)amino Group and Alkylation Reactivity

The bis(2-chloroethyl)amino group is the pharmacophore of melphalan, responsible for its alkylating activity. pharmacologyeducation.org Modifications to this group can significantly impact the molecule's reactivity, stability, and biological properties. While direct modification of this group in this compound is less common than transformations at the amino acid moiety, strategies have been explored to modulate its alkylating potential, often in the context of prodrug development. google.commdpi.com

One approach to modifying the bis(2-chloroethyl)amino group involves its controlled hydrolysis. For example, heating melphalan in an acidic aqueous solution can lead to the formation of the mono-hydroxy derivative, (S)-2-amino-3-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)propanoic acid. nih.gov This transformation reduces the alkylating capacity of the molecule, as one of the reactive chloroethyl arms is replaced by a less reactive hydroxyethyl (B10761427) group. Such derivatives can serve as important controls in mechanistic studies to understand the role of mono-alkylation versus cross-linking in the biological effects of melphalan.

Another strategy involves the synthesis of derivatives where the nitrogen mustard is attached to a different aromatic scaffold, which is then linked to a handle for further conjugation. For instance, hybrid molecules have been synthesized where the (Cl-CH₂-CH₂-)₂N- group is part of a benzylguanidine structure. mdpi.com In these syntheses, a protected aminobenzylamine is first alkylated with an appropriate reagent like 2-chloroethyl triflate to form the bis(2-chloroethyl)amino moiety, and then further elaborated into the final hybrid molecule. mdpi.com

Modification StrategyResulting ChangeResearch Application
Controlled HydrolysisFormation of mono-hydroxy derivative. nih.govMechanistic studies of mono-alkylation vs. cross-linking.
Synthesis on different scaffoldsIncorporation of the nitrogen mustard into novel molecular architectures. mdpi.comDevelopment of hybrid molecules with new targeting capabilities. mdpi.com
Prodrug formulationTemporary attenuation of alkylating activity. google.comImproving drug delivery and reducing systemic toxicity.

Conjugation Chemistry for Bioconjugates and Targeted Delivery Systems (Chemical Design Focus)

The ability to conjugate this compound to various carrier molecules is a key strategy for developing targeted delivery systems and advanced research tools. The protected amino group and the reactive carboxyl group provide orthogonal handles for a wide range of conjugation chemistries.

Click Chemistry and Other Linker Strategies

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. To make this compound amenable to click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group.

A common approach involves modifying the carboxylic acid of this compound. For example, the carboxyl group can be coupled with propargylamine (B41283) using a peptide coupling reagent like BOP to introduce a terminal alkyne. nih.gov This "clickable" version of this compound can then be reacted with azide-functionalized molecules, such as polymers, dendrimers, or targeting ligands, to form stable triazole-linked conjugates. nih.govmdpi.com

Beyond click chemistry, other linker strategies are also employed. These often involve activating the carboxyl group of this compound and reacting it with a bifunctional linker that has a nucleophilic group (e.g., an amine or hydroxyl) on one end and a different reactive group on the other. For instance, a linker containing an amino group and a maleimide (B117702) group can be attached to the carboxyl group of this compound. The maleimide group can then be used for selective conjugation to thiol-containing molecules, such as cysteine residues in proteins or peptides. acs.org

The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the conjugate. Some linkers are designed to be stable in circulation but cleavable under specific conditions found in the target environment, such as low pH or the presence of certain enzymes. google.com

Polymer and Dendrimer Conjugates for Research Tools

Conjugating this compound to polymers or dendrimers can create macromolecular systems with unique properties for research purposes. These conjugates can exhibit altered pharmacokinetics, improved solubility, and the potential for passive or active targeting to specific tissues. nih.govmdpi.com

Polymer Conjugates: Linear polymers, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA), can be functionalized with reactive groups for conjugation with this compound. mdpi.com For example, a PEG chain with a terminal azide can be "clicked" onto an alkyne-modified this compound. mdpi.com The resulting PEG-melphalan conjugate can be used to study the effects of increased hydrodynamic size on drug distribution and cellular uptake.

Dendrimer Conjugates: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.com Their surface can be functionalized with numerous copies of this compound, leading to a high drug payload. For example, the terminal amino groups of a polyamidoamine (PAMAM) or polypropylenimine (PPI) dendrimer can be used to attach this compound via its carboxyl group, forming amide linkages. acs.orgnih.gov These dendrimer-drug conjugates are valuable research tools for investigating the relationship between multivalency and biological activity, as well as for exploring mechanisms of cellular entry and intracellular trafficking. acs.org

Conjugation StrategyKey FeaturesExample Application
Click Chemistry (CuAAC)High efficiency, specificity, stable triazole linkage. nih.govmdpi.comConjugating to azide-functionalized polymers for targeted delivery studies.
Maleimide-Thiol ChemistrySelective reaction with cysteine residues. acs.orgAttaching to peptides or proteins for targeted bioconjugates.
Polymer Conjugation (PEG, HPMA)Increased solubility and circulation time. mdpi.comStudying the effect of macromolecular size on drug distribution.
Dendrimer Conjugation (PAMAM, PPI)High drug loading, multivalency. acs.orgnih.govInvestigating multivalent interactions and cellular uptake mechanisms.

Synthesis of Hybrid Molecules for Mechanistic Probe Development

The synthesis of hybrid molecules, where this compound is combined with another molecular entity, is a powerful strategy for developing probes to investigate biological mechanisms, such as drug uptake, mode of action, and resistance. mdpi.com The Boc-protected amino acid scaffold provides a versatile platform for constructing these complex molecules.

One approach involves creating di- and tripeptide derivatives of melphalan. google.comgoogle.com By coupling this compound with other amino acids, researchers can create probes to study the role of peptide transporters in drug uptake. nih.govnih.govmdpi.com For example, synthesizing a dipeptide of this compound and a fluorescent amino acid could allow for the visualization of its transport into cells. After synthesis, the Boc group is typically removed to yield the final peptide probe. google.com

Another strategy is to link this compound to a completely different class of bioactive molecule to create a hybrid with dual functionality. For instance, this compound has been coupled to epipodophyllotoxin (B191179), another anticancer agent with a different mechanism of action (topoisomerase II inhibition). nih.gov The synthesis involved activating the carboxyl group of this compound with DCC and coupling it to a hydroxyl group on the epipodophyllotoxin scaffold. nih.gov Such hybrids can be used as probes to study synergistic effects or to investigate the potential for overcoming drug resistance.

Furthermore, this compound can be incorporated into molecules designed to probe specific cellular pathways. For example, hybrid molecules of benzylguanidine and the alkylating group of melphalan have been synthesized to investigate uptake via the noradrenaline transporter in neuroblastoma cells. mdpi.com These syntheses often involve multi-step sequences where the Boc-protected amino acid moiety is introduced at a key step to enable specific bond formations. mdpi.com

The development of these hybrid molecules and probes relies heavily on the principles of organic synthesis, utilizing protecting group strategies and a variety of coupling reactions to assemble the final complex structures. The this compound unit serves as a crucial building block, providing the alkylating warhead within a framework that can be tailored for specific research questions.

Hybrid Molecule TypeSynthetic StrategyResearch Purpose
Peptide DerivativesSolid-phase or solution-phase peptide synthesis using this compound. google.comgoogle.comProbing peptide transporter-mediated uptake. nih.govnih.gov
Dual-Drug HybridsCoupling this compound to another bioactive molecule (e.g., epipodophyllotoxin). nih.govInvestigating synergistic effects and drug resistance mechanisms.
Transporter-Targeted HybridsIncorporating the melphalan motif into scaffolds recognized by specific transporters (e.g., benzylguanidine). mdpi.comStudying selective uptake into specific cell types.

Elucidation of Molecular and Cellular Mechanisms Modulated by N Boc D Melphalan and Its Derivatives Preclinical/in Vitro

Investigation of Alkylation Mechanisms in Cell-Free Systems

The cytotoxic effects of melphalan (B128) and its derivatives are primarily attributed to their ability to alkylate cellular macromolecules. patsnap.com As a bifunctional alkylating agent, melphalan can form covalent bonds with nucleophilic sites on these molecules, leading to the disruption of normal cellular processes. google.com

Melphalan's mechanism of action involves the alkylation of DNA, a process that can lead to the formation of various DNA adducts. haematologica.org The primary site of alkylation is the N7 position of guanine (B1146940). patsnap.comdrugbank.com This initial monofunctional alkylation can then lead to the formation of interstrand cross-links (ICLs) where the second chloroethyl group of melphalan reacts with a guanine on the opposite DNA strand. haematologica.orgdrugbank.com These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death. patsnap.comgoogle.com

In cell-free systems, the formation of these adducts can be studied to understand the fundamental chemical interactions between the drug and DNA. For instance, studies on melphalan derivatives have confirmed that they form the same type of adducts as the parent compound, indicating a conserved mechanism of DNA alkylation. nih.gov The formation of ICLs is considered a critical event, and their persistence is correlated with cytotoxicity. haematologica.org Research has shown that melphalan-resistant cells often exhibit reduced ICL formation and/or enhanced repair of these lesions. capes.gov.br The stability of melphalan and its propensity to form reactive aziridinium (B1262131) ions in aqueous solutions are key factors influencing its DNA alkylating activity. diva-portal.org

Adduct TypeDescriptionCellular Consequence
Monoadducts Covalent attachment of a single melphalan molecule to a DNA base, primarily the N7 of guanine. haematologica.orgnih.govCan lead to DNA damage and may be repaired by cellular mechanisms. haematologica.orgnih.gov
Interstrand Cross-links (ICLs) Covalent linkage between the two strands of a DNA double helix by a single melphalan molecule. haematologica.orgnih.govBlocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. patsnap.comgoogle.com
DNA-Protein Cross-links Covalent linkage between DNA and cellular proteins. drugbank.comnih.govCan disrupt DNA replication, transcription, and repair processes. drugbank.comnih.gov

DNA Adduct Formation and Cross-Linking Analysis

Cellular Uptake and Transport Mechanisms in Cell Line Models

The entry of melphalan and its derivatives into cancer cells is a critical determinant of their therapeutic efficacy. semanticscholar.org The amino acid structure of melphalan facilitates its transport across the cell membrane via specific carrier proteins. vulcanchem.com

Melphalan is recognized and transported by amino acid transport systems. semanticscholar.org Specifically, it is taken up by two separate systems: a sodium-independent system, identified as System L, which also transports leucine, and a sodium-dependent system. nih.gov The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is also known to transport melphalan. mdpi.commdpi.com Another transporter, the Alanine, Serine, Cysteine Transporter 2 (ASCT2), is also implicated in the transport of amino acids and may play a role in melphalan uptake. mdpi.com The stereochemistry of melphalan is crucial, as biological systems often exhibit stereospecificity in receptor-ligand interactions, which can affect cellular uptake. vulcanchem.com Some studies suggest a functional coupling between ASCT2 and LAT1, where glutamine imported by ASCT2 can be used as an exchange substrate by LAT1. solvobiotech.com

TransporterSubstratesRole in Melphalan Uptake
LAT1 (System L) Large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) mdpi.commdpi.comA primary transporter for melphalan into cancer cells. mdpi.commdpi.com
ASCT2 Alanine, serine, cysteine, glutamine mdpi.comPotentially involved in melphalan transport and may be functionally linked to LAT1. mdpi.comsolvobiotech.com

Modifications to the melphalan molecule can significantly impact its cellular uptake and accumulation. The N-Boc protecting group, for instance, alters the chemical properties of the amino group. vulcanchem.com While the free amino group is important for recognition by some amino acid transporters, modifications can sometimes enhance uptake through other mechanisms, such as passive diffusion, particularly if the modification increases the lipophilicity of the compound. google.comnih.gov

Studies on dipeptide derivatives of melphalan have shown that their cellular uptake may occur via passive diffusion rather than through amino acid or oligopeptide transporters. google.comgoogleapis.com Esterification of the carboxylic acid group of melphalan and its dipeptide derivatives has been shown to increase cytotoxicity, likely due to increased lipophilicity leading to higher intracellular accumulation. nih.gov These ester derivatives are thought to be hydrolyzed intracellularly to release the active cytotoxic agent. nih.gov Conversely, acetylation of the amino group has been reported to decrease the in vitro activity of melphalan peptides. diva-portal.org The development of derivatives like melphalan flufenamide, a dipeptide, aims to enhance drug accumulation and efficacy in cancer cells. google.comnewdrugapprovals.org

Amino Acid Transporter Involvement and Specificity

Modulation of Intracellular Pathways in Cultured Cells

Once inside the cell, N-Boc D-Melphalan and its derivatives can modulate various intracellular signaling pathways, contributing to their cytotoxic effects. The DNA damage induced by these agents triggers cellular stress responses that can lead to cell cycle arrest, apoptosis, or other forms of cell death. patsnap.com

Acquired resistance to melphalan has been associated with the modulation of several pathways, including reduced drug uptake, increased drug detoxification, and enhanced DNA repair. nih.gov Studies on melphalan-resistant multiple myeloma cells have revealed a metabolic switch towards aerobic glycolysis (the Warburg effect) and an elevated oxidative stress response. nih.gov Furthermore, signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation, can be affected. frontiersin.org For instance, melphalan has been shown to up-regulate the expression of the B7-1 (CD80) co-stimulatory molecule on tumor cells, which could have implications for the immune response to the tumor. nih.gov The Fanconi anemia (FA)/BRCA pathway, which is involved in the repair of ICLs, is another critical pathway, and its upregulation can contribute to melphalan resistance. capes.gov.br

Induction of DNA Damage Response Pathways

This compound, as a derivative of the alkylating agent melphalan, is understood to exert its cytotoxic effects primarily through the induction of DNA damage. chemsrc.com Alkylating agents like melphalan function by creating covalent bonds with DNA, leading to the formation of various adducts. haematologica.org The most critical of these are interstrand cross-links (ICLs), which physically prevent the separation of DNA strands, thereby obstructing essential cellular processes like replication and transcription. haematologica.org The formation of these ICLs is considered a critical event that correlates with in vitro cytotoxicity. haematologica.org

The cellular response to this widespread DNA damage involves the activation of complex DNA damage response (DDR) pathways. When cells detect DNA lesions, they trigger signaling cascades that can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too severe, the initiation of programmed cell death (apoptosis). mdpi.com The intrinsic pathway of apoptosis, for instance, can be activated by intracellular signals such as DNA damage. mdpi.com This leads to an imbalance of pro- and anti-apoptotic proteins and destabilization of the mitochondrial membrane. mdpi.com

Preclinical studies on melphalan and its derivatives consistently demonstrate the induction of DNA damage. For example, in various hematological malignancy cell lines, melphalan and its derivatives have been shown to increase DNA damage over time, as measured by the percentage of DNA in comet tails in a comet assay. mdpi.com One particularly cytotoxic derivative, EM-T-MEL, generated the highest levels of DNA damage in THP1, HL60, and RPMI8226 cells, especially after 24 and 48 hours of incubation. mdpi.com

The DDR involves a multitude of proteins. In multiple myeloma cells resistant to melphalan, alterations in the expression of over 50 proteins involved in the DDR have been observed. plos.org This includes proteins involved in signaling and repair pathways. plos.org The Fanconi Anemia (FA) pathway is a key DNA repair pathway involved in the repair of ICLs. nih.gov A crucial step in this pathway is the monoubiquitination of the FANCD2 and FANCI proteins. nih.gov The modulation of these pathways is a key determinant of a cell's fate following exposure to agents like this compound.

Effects on Cell Cycle Progression in Cell Line Models

The induction of significant DNA damage by this compound and its parent compound, melphalan, invariably impacts cell cycle progression. Cells have evolved intricate checkpoint mechanisms to halt the cell cycle in the presence of genomic damage, allowing time for repair before proceeding to the next phase.

In studies with multiple myeloma cell lines, exposure to melphalan has been shown to cause a delay in S-phase progression, followed by a G2/M arrest in sensitive cells. plos.org This is a classic response to DNA-damaging agents, preventing cells with compromised DNA from entering mitosis. The retinoblastoma protein (RB) is a key regulator of the G1/S checkpoint, and its phosphorylation status controls cell cycle entry. mdpi.com

The response can differ based on the specific cell line and its genetic background. For instance, in neuroblastoma cell lines, which are a focus of study for melphalan derivatives, cell cycle regulation is complex and often involves pathways like PI3K/AKT/mTOR. mdpi.com In some neuroblastoma cell lines with wild-type TP53, treatment with certain drug combinations leads to a G2/M arrest. nih.gov In contrast, cells with mutant TP53 may fail to arrest and proceed into an aberrant mitosis, leading to cell death. nih.gov

The table below summarizes the observed effects of melphalan on cell cycle progression in different cell line models.

Cell Line ModelCompoundObserved Effect on Cell CycleCitation
RPMI8226 (Multiple Myeloma)MelphalanDelayed S-phase progression, G2/M arrest plos.org
SK-N-RA (Neuroblastoma, wt TP53)Vorinostat + FlavopiridolG2 phase arrest nih.gov
CHLA-90 (Neuroblastoma, mt TP53)Vorinostat + FlavopiridolFailure to arrest, aberrant mitosis nih.gov

Cellular Viability and Proliferation Studies in Model Systems (e.g., neuroblastoma cell lines)

A primary goal in the preclinical evaluation of this compound and its derivatives is to assess their ability to reduce cancer cell viability and inhibit proliferation. Neuroblastoma, a common childhood tumor, is a significant model system for these investigations. mdpi.comnih.gov

Numerous studies have demonstrated the potent cytotoxic activity of melphalan derivatives against neuroblastoma cell lines in vitro. nih.gov For example, the melphalan prodrug J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) displayed high cytotoxic activity against a panel of seven neuroblastoma cell lines, with IC50 values in the submicromolar range, indicating significantly greater potency than melphalan itself. nih.gov This enhanced activity is attributed to its design as a prodrug that is enzymatically activated within the tumor cells. nih.gov The cytotoxicity of J1 was shown to be dependent on aminopeptidase (B13392206) activity, as it could be inhibited by the aminopeptidase inhibitor bestatin. nih.gov

Similarly, melphalan flufenamide (melflufen), another peptidase-potentiated derivative, has shown superior cytotoxic activity over melphalan in various cancer cell lines, including neuroblastoma. oncotarget.com The average IC50 of melflufen in 24 solid tumor cell lines, including neuroblastoma, was 0.41 µM, a 44-fold improvement over melphalan's average IC50 of 18 µM. oncotarget.com

These derivatives not only inhibit proliferation but also induce apoptosis, or programmed cell death. J1 was shown to induce caspase-3 cleavage, a key marker of apoptosis, in neuroblastoma cells. nih.gov Combination therapies are also being explored; for instance, the combination of DFMO and bortezomib (B1684674) has been shown to synergistically inhibit neuroblastoma cell growth and reduce cellular glycolytic metabolic activity. scirp.org

The table below presents IC50 values for melphalan and its derivatives in various neuroblastoma cell lines, illustrating their potent anti-proliferative effects.

Cell LineCompoundIC50 ValueCitation
BE(2)-CBortezomib7.5 nM scirp.org
SMS-KCNRBortezomib3.1 nM scirp.org
Neuroblastoma Cell Lines (various)J1Submicromolar range nih.gov
Solid Tumor Cell Lines (including neuroblastoma)MelflufenAverage 0.41 µM oncotarget.com
Solid Tumor Cell Lines (including neuroblastoma)MelphalanAverage 18 µM oncotarget.com

Preclinical Models of Drug Resistance in Cell Lines

A major challenge in cancer therapy is the development of drug resistance. mdpi.com Preclinical models using drug-resistant cell lines are crucial for understanding the mechanisms of resistance and for developing strategies to overcome it. nih.gov

Melphalan resistance has been extensively studied in multiple myeloma and other cancer cell lines. plos.orgnih.gov Resistance mechanisms are multifactorial and can involve:

Enhanced DNA Repair: Resistant cells may upregulate DNA repair pathways to more efficiently remove melphalan-induced DNA adducts. For example, the melphalan-resistant RPMI-8226 derivative, 8226-LR5, shows a marked upregulation of proteins in the non-homologous end-joining (NHEJ) pathway of double-strand break repair. plos.org Increased expression of genes in the Fanconi Anemia pathway has also been linked to melphalan resistance. nih.gov

Altered Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug. oaepublish.com

Modulation of Apoptotic Pathways: Resistant cells often have altered expression of proteins that regulate apoptosis. For example, increased levels of the anti-apoptotic protein Bcl-xL have been observed in melphalan-resistant RPMI-8226 cell lines. nih.gov Overexpression of Mcl-1 is also known to protect myeloma cells from drug-induced apoptosis. nih.gov

Loss of p53 function: In neuroblastoma, loss of p53 function through mutation is a mechanism of resistance to chemotherapy. researchgate.net

Derivatives of melphalan are being developed specifically to circumvent these resistance mechanisms. newdrugapprovals.org Melphalan flufenamide, for example, has demonstrated activity in multiple myeloma cell lines that are resistant to conventional treatments, including melphalan. newdrugapprovals.org Similarly, the prodrug J1 showed synergistic killing of otherwise drug-resistant neuroblastoma cells when combined with etoposide. nih.gov These findings suggest that novel derivatives of melphalan may hold promise for treating drug-resistant cancers.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Waste Disposal : Follow hazardous waste guidelines (e.g., neutralization before disposal).
  • Emergency Response : Maintain spill kits and train personnel on SDS protocols. Documented risk assessments are mandatory .

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